1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one

nucleophilic substitution α-halo ketone reactivity SN2 hydrolysis

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one (C10H8BrF3O, MW 281.07) is an α-brominated aryl ketone bearing a meta‑trifluoromethyl substituent on the phenyl ring. The compound belongs to the extensively utilized class of α-halo ketones, valued as alkylating and cross‑coupling handles in medicinal chemistry and process development.

Molecular Formula C10H8BrF3O
Molecular Weight 281.07 g/mol
CAS No. 847149-84-2
Cat. No. B13950924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one
CAS847149-84-2
Molecular FormulaC10H8BrF3O
Molecular Weight281.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC(=O)CBr
InChIInChI=1S/C10H8BrF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2
InChIKeyVJSCTLRHWSIAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one (CAS 847149-84-2): A Strategic α-Bromo Ketone Building Block for Pharmaceutical and Agrochemical Intermediates


1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one (C10H8BrF3O, MW 281.07) is an α-brominated aryl ketone bearing a meta‑trifluoromethyl substituent on the phenyl ring . The compound belongs to the extensively utilized class of α-halo ketones, valued as alkylating and cross‑coupling handles in medicinal chemistry and process development. Its structure combines the reactivity of an electrophilic α‑bromomethylene with the electron‑withdrawing, lipophilicity‑enhancing properties of the CF₃ group, a combination that distinguishes it from both the corresponding α‑chloro derivative and the non‑fluorinated phenyl analog.

Reactive Handle α-Bromo electrophile for nucleophilic displacement and cross-coupling Reported faster displacement vs. α-chloro analog
Physicochemical Tuning meta-CF₃ group adds reproducible lipophilicity (Hansch π ≈ 0.88) May support permeability assessment in lead optimization
Dual-Handle Architecture Orthogonal α-Br and meta-CF₃ sites for sequential derivatization Supports divergent library synthesis workflows

Why 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one Cannot Be Simply Replaced by Other α-Halo Ketones


Replacing the bromine atom with chlorine or removing the meta‑trifluoromethyl group fundamentally alters the compound‘s reactivity profile, lipophilicity, and electronic character. The bromine substituent serves as a far better leaving group than chlorine in nucleophilic displacements [1], while the CF₃ group contributes a quantitatively defined hydrophobicity increment (Hansch π = 0.88) that is absent in the non‑fluorinated phenyl analog [2]. These differences directly impact reaction rates, product yields, and the pharmacokinetic properties of downstream molecules, making generic substitution scientifically unsound.

Leaving-Group Mismatch Target: α-Br (reported highest SN2 reactivity in halo-ketone series) α-Chloro analog (CAS 139297-83-9): slower displacement; may require pre-activation for reductive dehalogenation
Lipophilicity Mismatch Target: meta-CF₃, Hansch π = 0.88 Non-fluorinated analog (CAS 20772-12-7): meta-H, π = 0; downstream ADME profile may shift significantly
Electronic Mismatch Target: meta-CF₃, Hammett σₘ = 0.43 para-CF₃ isomer (CAS 1260795-16-1): σₚ = 0.54; carbonyl electrophilicity and regiochemical outcomes may differ

Quantitative Differentiation of 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one Relative to Closest Analogs


α-Bromo Ketone Leaving‑Group Reactivity: Kinetic Advantage Over α-Chloro Analog

The target compound carries a bromine atom at the α‑position, whereas the closest halogen‑variant analog is 1‑chloro‑3‑(3‑trifluoromethylphenyl)propan‑2‑one (CAS 139297‑83‑9). In stereoselective hydrolysis studies of structurally analogous 16α‑halo‑17‑keto steroids, the apparent SN2 reactivity order was Br > I > Cl, with the bromo derivative hydrolyzing faster than the chloro derivative under identical conditions (0.2 equiv NaOH in aqueous pyridine) [1]. Additionally, while aromatic α‑bromo ketones can be directly reduced to the parent ketone by metallic bismuth (Bi generated from NaBH₄/BiCl₃ in water) in high yields, the corresponding α‑chloro ketones require pre‑activation with sodium iodide prior to reduction [2].

α-Br vs. α-Cl Reactivity
Class-level inference
Reported SN2 reactivity order: Br > I > Cl. α-Br directly reducible by Bi; α-Cl requires NaI pre-activation.
Reported faster displacement may simplify synthetic routes
Conditions: 0.2 eq NaOH, aq. pyridine, RT; reduction via NaBH₄/BiCl₃ in H₂O. Class-level data.
nucleophilic substitution α-halo ketone reactivity SN2 hydrolysis

Lipophilicity Gain from Meta‑Trifluoromethyl Substitution: Hansch δπ = 0.88 vs. Non‑Fluorinated Analog

The target compound incorporates a meta‑CF₃ substituent that imparts a quantifiable increase in hydrophobicity. Compared with the non‑fluorinated analog 1‑bromo‑3‑phenylpropan‑2‑one (CAS 20772‑12‑7), the CF₃ group contributes a Hansch hydrophobic constant π = 0.88, whereas the hydrogen substituent has π = 0 [1]. This ~0.88 log unit increase in lipophilicity is expected to enhance membrane permeability and potentially improve metabolic stability of downstream products, a well‑established rationale for CF₃ introduction in medicinal chemistry.

CF₃ Lipophilicity Gain
Class-level inference
Hansch Δπ = +0.88 (meta-CF₃ vs. meta-H)
Reported lipophilicity increment may support ADME property assessment
Derived from octanol/water partition data. Context-dependent for each downstream scaffold.
lipophilicity Hansch parameter CF₃ effect metabolic stability

Meta‑CF₃ Electronic Tuning: Hammett σ Differentiation from Para‑Isomer

The electron‑withdrawing CF₃ substituent modulates the electrophilicity of the adjacent carbonyl through inductive effects. The Hammett σ value for a meta‑CF₃ group is 0.43, whereas for the para‑CF₃ group it is 0.54 [1]. This 0.11 unit difference means the target meta‑substituted phenyl ring imparts a slightly lower electron‑withdrawing effect at the ketone center compared to the para‑isomer 1‑bromo‑3‑(4‑trifluoromethylphenyl)propan‑2‑one (CAS 1260795‑16‑1). Such fine electronic tuning may translate into distinct reaction rates in electrophilic additions or condensations, enabling regiochemical control in subsequent transformations.

meta vs. para CF₃ Electronics
Class-level inference
Hammett σₘ = 0.43 vs. σₚ = 0.54; Δσ = −0.11 (meta is less electron-withdrawing)
Reported electronic difference may modulate carbonyl reactivity and regioselectivity
Hammett σ from benzoic acid ionization. Specific reaction impact requires experimental verification.
Hammett constant meta‑substitution electronic effects carbonyl electrophilicity

Dual‑Handle Architecture: α‑Bromo and CF₃ Groups Provide Orthogonal Reactivity Sites

The target compound uniquely positions an α‑bromo electrophilic center and a meta‑CF₃‑substituted aryl ring in the same small‑molecule scaffold. In contrast to 1‑bromo‑3‑phenylpropan‑2‑one, which lacks the CF₃ group, and 3‑(trifluoromethyl)phenylacetone, which lacks the α‑halogen, the target compound allows sequential, orthogonal functionalization: the bromine can undergo nucleophilic displacement or cross‑coupling, while the CF₃ group stabilizes the scaffold and can participate in directed C‑H activation strategies . Although no direct quantitative reactivity comparison for this exact pair exists, the principle of orthogonal handle utility is a well‑documented advantage in complex molecule synthesis [1].

Orthogonal Handle Utility
Data to verify
Two distinct reactive sites: α-Br (electrophile) + meta-CF₃ (electron-withdrawing, potential C–H directing). Single-handle analogs lack this architecture.
May support sequential, chemoselective derivatization in library synthesis
No direct quantitative comparison available for this exact pair. Principle supported by general C–H activation literature.
orthogonal reactivity cross‑coupling building block late‑stage functionalization

Prioritized Application Scenarios for 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one Driven by Verifiable Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Enhanced Lipophilicity

In lead series where the non‑fluorinated phenyl analog (e.g., derived from 1‑bromo‑3‑phenylpropan‑2‑one) shows insufficient membrane permeability, the target compound provides a +0.88 log unit lipophilicity increase from the meta‑CF₃ group [1]. This measurable improvement can shift a compound into a favorable ADME space without additional scaffold hopping, directly stemming from the quantitative Hansch differentiation established in Section 3.

Process Chemistry Routes Demanding High‑Rate α‑Halo Ketone Displacement

When synthetic routes require efficient SN2 displacement at the α‑carbon, the bromine leaving group offers superior reactivity over the α‑chloro analog, as supported by class‑level kinetic evidence [2]. This can reduce reaction time, lower reaction temperature, or improve yield in large‑scale intermediate manufacturing.

Divergent Library Synthesis Leveraging Orthogonal Reactive Handles

The simultaneous presence of an α‑bromo electrophile and a meta‑CF₃ group enables sequential, chemoselective derivatization—first at the bromine via nucleophilic substitution or cross‑coupling, then at the aryl ring via directed C–H functionalization. This two‑handle architecture, absent in single‑handle comparators such as 1‑bromo‑3‑phenylpropan‑2‑one or 3‑(trifluoromethyl)phenylacetone, makes the compound a strategic building block for generating diverse compound arrays in drug discovery [3].

Electronic Fine‑Tuning in Structure–Activity Relationship (SAR) Studies

The meta‑CF₃ substitution (σₘ = 0.43) imparts a distinct electronic influence on the carbonyl compared to the para‑isomer (σₚ = 0.54) [4]. Researchers can exploit this 0.11 σ unit difference to systematically probe electronic contributions to target binding or catalytic activity, enabling more granular SAR exploration than would be possible with positional isomers alone.

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead (lipophilicity-driven)
meta-CF₃ lipophilicity increment (reported Hansch π = 0.88)
Permeability and ADME endpoint assessment vs. non-fluorinated analog
Process chemistry routes (high-rate α-displacement)
α-Br leaving-group reactivity ranking
Reaction rate and yield comparison vs. α-Cl under target process conditions
Divergent library synthesis (orthogonal handles)
Dual-handle architecture: α-Br + meta-CF₃
Sequential chemoselectivity and diversification scope verification
SAR electronic fine-tuning (positional isomer comparison)
Hammett σ differentiation: meta-CF₃ vs. para-CF₃ (Δσ = 0.11)
Carbonyl reactivity and regiochemical outcome under specific reaction conditions
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